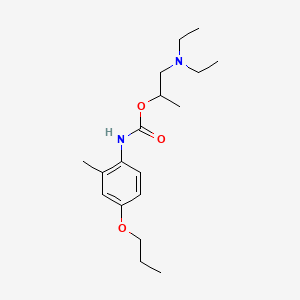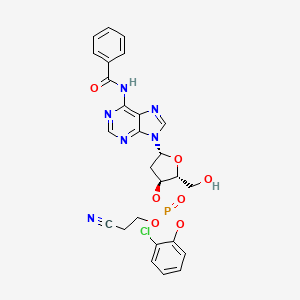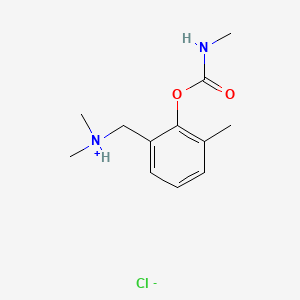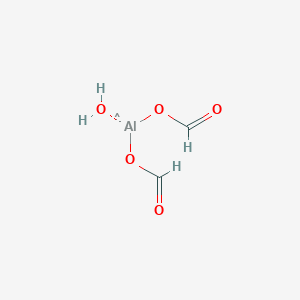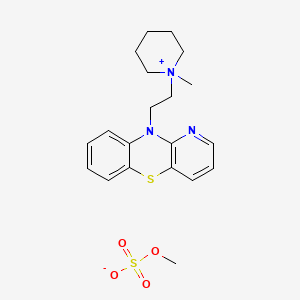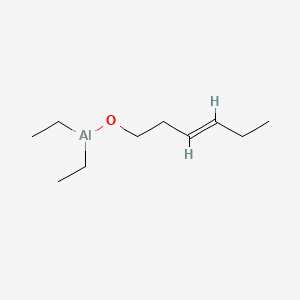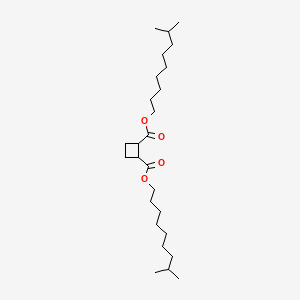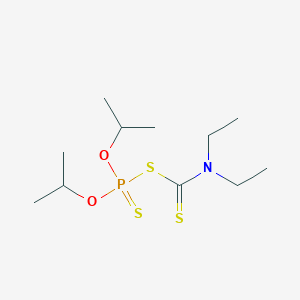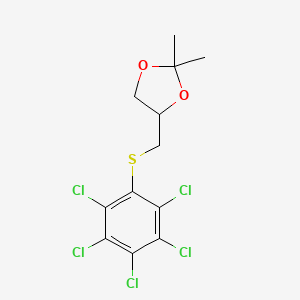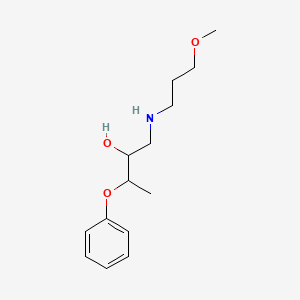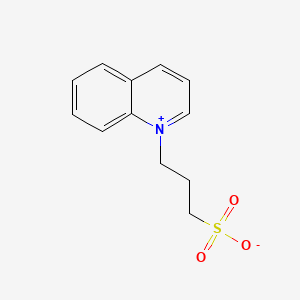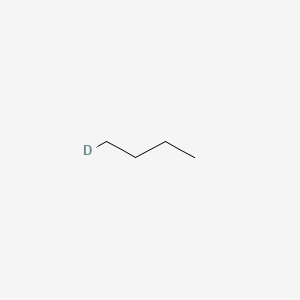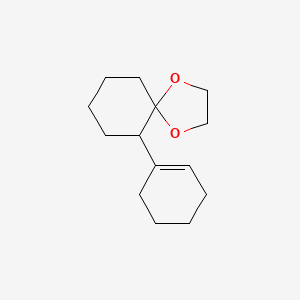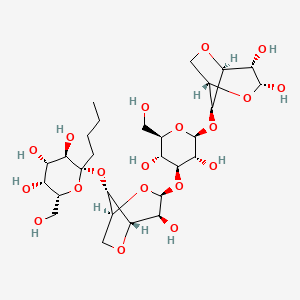
Butyl-agarose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl-agarose is a type of agarose derivative where butyl groups are attached to the agarose backbone. This compound is primarily used in hydrophobic interaction chromatography (HIC) due to its ability to interact with hydrophobic regions of proteins and other biomolecules. The butyl groups enhance the hydrophobic properties of agarose, making it suitable for the separation and purification of biomolecules based on their hydrophobicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl-agarose is typically prepared by coupling butyl glycidyl ether to agarose beadsThe reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve the desired density of butyl groups on the agarose .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistency and high yield. The agarose beads are activated and then reacted with butyl glycidyl ether under controlled conditions. The final product is washed and purified to remove any unreacted reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl-agarose primarily undergoes hydrophobic interactions with biomolecules. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions. The primary reaction of interest is the hydrophobic interaction between the butyl groups and the hydrophobic regions of proteins and other biomolecules .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include butyl glycidyl ether and an activating agent for agarose. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure optimal coupling of butyl groups .
Major Products Formed
The major product formed from the reaction is this compound, where butyl groups are covalently attached to the agarose backbone. This product is used in various applications, particularly in the purification of proteins and other biomolecules through hydrophobic interaction chromatography .
Applications De Recherche Scientifique
Butyl-agarose is widely used in scientific research for the purification and separation of proteins and other biomolecules. Its applications include:
Protein Purification: This compound is used in hydrophobic interaction chromatography to purify proteins based on their hydrophobicity
Biomolecule Separation: It is used to separate various biomolecules, including nucleic acids and polysaccharides, based on their hydrophobic properties.
Drug Delivery: This compound can be used as a carrier for drug delivery systems due to its ability to interact with hydrophobic drugs.
Tissue Engineering: It is used in the development of scaffolds for tissue engineering applications.
Biomedical Applications: This compound is used in various biomedical applications, including wound dressings and 3D printing of biomedical devices.
Mécanisme D'action
The mechanism of action of butyl-agarose is based on hydrophobic interactions. The butyl groups on the agarose backbone interact with the hydrophobic regions of proteins and other biomolecules, facilitating their separation and purification. This interaction is influenced by factors such as salt concentration, pH, and temperature. The hydrophobic interaction chromatography process involves binding the target biomolecule to the this compound matrix, washing away non-specifically bound molecules, and eluting the target molecule under specific conditions .
Comparaison Avec Des Composés Similaires
Butyl-agarose is compared with other hydrophobic interaction chromatography resins, such as phenyl-agarose and octyl-agarose. While all these resins operate on the principle of hydrophobic interactions, they differ in the strength of their hydrophobic interactions:
Phenyl-agarose: Has stronger hydrophobic interactions compared to this compound, making it suitable for separating highly hydrophobic molecules.
Octyl-agarose: Exhibits even stronger hydrophobic interactions than phenyl-agarose, used for very hydrophobic biomolecules.
This compound is unique in its moderate hydrophobicity, making it suitable for a wide range of applications where stronger hydrophobic interactions are not required .
Propriétés
Formule moléculaire |
C28H46O19 |
|---|---|
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
(2S,3R,4S,5R,6R)-2-butyl-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H46O19/c1-2-3-4-28(24(37)15(33)13(31)10(6-30)46-28)47-20-12-8-40-23(20)18(36)27(43-12)45-21-14(32)9(5-29)42-26(17(21)35)44-19-11-7-39-22(19)16(34)25(38)41-11/h9-27,29-38H,2-8H2,1H3/t9-,10-,11+,12+,13+,14-,15+,16+,17-,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28+/m1/s1 |
Clé InChI |
NNNFRADPTMWRKU-GQOHWMDXSA-N |
SMILES isomérique |
CCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |
SMILES canonique |
CCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-Chloro-2-[(2,4-dichlorophenyl)methylene]-3-oxo-butanoic acid ethyl ester](/img/structure/B13767337.png)
